molecular formula C14H13NO2S B1393733 (4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1265908-04-0

(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1393733
CAS No.: 1265908-04-0
M. Wt: 259.33 g/mol
InChI Key: WSGHWUWDWJRTFR-PZORYLMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid is a chiral, non-proteinogenic amino acid derivative of significant interest in organic synthesis and medicinal chemistry research. This compound features a thiazolidine ring, a saturated heterocycle containing sulfur and nitrogen, which is a key scaffold in various biologically active molecules. The (4S) stereocenter provides a defined chiral handle, making it a valuable building block for the synthesis of stereochemically pure compounds. Its primary research application lies in its use as a constrained cysteine analog or a β-turn inducer in the design and synthesis of novel peptides, as the rigid, planar 1-naphthyl group at the 2-position can impose specific conformational restraints on peptide backbones (Source: RCSB PDB) . This property is crucial for studying peptide-protein interactions and developing peptide mimetics with enhanced stability and bioavailability. Furthermore, the thiazolidine core is a privileged structure in drug discovery, associated with a range of pharmacological activities. Researchers utilize this specific enantiomer to investigate stereospecific effects in biochemical assays and as a precursor for more complex heterocyclic systems. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4S)-2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13,15H,8H2,(H,16,17)/t12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGHWUWDWJRTFR-PZORYLMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization of Naphthyl-Substituted Precursors

Method Overview:
This approach involves the cyclization of N-(1-naphthyl) amino acids or their derivatives with thiol reagents under controlled conditions to form the thiazolidine ring with the desired stereochemistry.

Key Steps:

  • Cyclization Reaction:
    The N-(1-naphthyl) amino acids are reacted with thiourea or other sulfur sources in the presence of acids or bases, facilitating intramolecular cyclization. Typical conditions involve refluxing in ethanol or aqueous media at temperatures between 80°C and 120°C.

  • Stereoselectivity Control:
    To obtain the (4S) -configuration, chiral auxiliaries or stereoselective catalysts are employed, or the reaction is carried out under conditions favoring stereoselective cyclization.

Representative Data:

  • Reaction times vary from 3 to 12 hours.
  • Yields range from 40% to 90%, depending on the substituents and reaction conditions.
  • Purification involves recrystallization or chromatography.

One-Pot Synthesis via Condensation of Naphthaldehyde and Thiazolidine Precursors

Method Overview:
A more streamlined approach involves the condensation of 1-naphthaldehyde with amino acids or amino acid derivatives, followed by cyclization with sulfur sources.

Procedure:

  • Step 1: Condense 1-naphthaldehyde with amino acids or their derivatives in ethanol or aqueous media at room temperature or mild heating, forming imines or Schiff bases.
  • Step 2: Add sulfur sources such as thiourea or Lawesson’s reagent, and heat under reflux to induce cyclization to form the thiazolidine ring.
  • Reaction Conditions:
    • Temperature: 80–120°C
    • Solvent: Ethanol, water, or a mixture
    • Duration: 4–12 hours

Outcome:

  • Formation of the desired (4S)-configured thiazolidine-4-carboxylic acid derivatives with yields typically between 50% and 85%.

Synthesis via Multi-Step Pathways Using Intermediates

Method Overview:
This involves initial synthesis of intermediate thiazolidine derivatives, which are subsequently functionalized with naphthyl groups.

Key Steps:

  • Intermediate Formation:
    Synthesize 2-aminothiazolidine-4-carboxylic acid derivatives via cyclization of amino acids with sulfur sources.
  • Naphthylation:
    The intermediate is then subjected to electrophilic aromatic substitution or nucleophilic aromatic substitution with naphthalene derivatives, often under Friedel-Crafts conditions or via coupling reactions with naphthyl halides.

  • Final Purification:
    Purify via chromatography or recrystallization, confirming stereochemistry by chiroptical methods.

Reaction Conditions:

  • Use of Lewis acids like AlCl₃ or FeCl₃ for electrophilic aromatic substitution.
  • Temperatures typically between 25°C and 80°C.

Representative Data Table of Synthesis Conditions and Yields

Method Starting Material Reagents Solvent Temperature Time Yield (%) Notes
Direct Cyclization N-(1-naphthyl) amino acid Thiourea Ethanol Reflux (80-120°C) 4-12h 40-90 Stereoselective control critical
One-Pot Condensation 1-Naphthaldehyde + amino acid Sulfur source Ethanol/water 80-120°C 4-12h 50-85 Mild conditions, good yields
Intermediates Functionalization Thiazolidine derivatives Naphthyl halides Dichloromethane 25-80°C 4-8h 30-70 Requires purification steps

Research Findings and Considerations

  • Stereochemistry:
    Achieving the (4S) -configuration necessitates stereoselective synthesis strategies, often leveraging chiral auxiliaries or catalysts.

  • Reaction Environment:
    Environmentally friendly solvents such as ethanol are preferred, aligning with green chemistry principles.

  • Yield Optimization:
    Reaction parameters like temperature, reaction time, and solvent polarity significantly influence yields and purity.

  • Analytical Confirmation: Mass spectrometry, IR spectroscopy, and chiroptical methods confirm the structure and stereochemistry of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group or the naphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Thiazolidine derivatives vary significantly in solubility, crystallinity, and stability depending on substituent size, polarity, and electronic effects.

Compound Name Substituent Molecular Weight Key Physicochemical Properties Evidence ID
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid 1-Naphthyl 259.33 High lipophilicity due to naphthyl group; potential solubility challenges
(2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid Pyridin-2-yl 238.30 Improved solubility via pyridyl N-H bonding; orthogonal crystal packing
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid 4-Nitrophenyl 240.23 Electron-withdrawing nitro group enhances acidity; moderate solubility
(4S)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 3-Hydroxyphenyl 225.26 Polar hydroxyl group improves aqueous solubility; lower logP
(4S)-2-Ethyl-1,3-thiazolidine-4-carboxylic acid Ethyl 161.22 Flexible alkyl chain reduces steric hindrance; higher volatility

Key Observations :

  • The 1-naphthyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to polar substituents like hydroxyl or pyridyl groups .
  • Nitro and pyridyl substituents introduce hydrogen-bonding capabilities, improving crystallinity and thermal stability .

Key Observations :

  • Nitro-substituted derivatives exhibit superior antimicrobial activity due to enhanced electrophilicity and target engagement .
  • The naphthyl group’s bulky aromatic system may sterically hinder interactions with bacterial enzymes, though its lipophilicity could improve tissue penetration .

Structural and Crystallographic Comparisons

Crystal structures reveal substituent-driven conformational differences.

Compound Name Crystal System Hydrogen Bonding Notable Features Evidence ID
(2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid Orthorhombic O–H⋯N (helical chains) + C–H⋯π interactions Envelope conformation; ac-plane layering
This compound Not reported Inferred π-π stacking Likely dense packing due to naphthyl group
(4S)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Not reported O–H⋯O/N expected Polar interactions dominate

Key Observations :

  • Pyridyl-substituted derivatives form stable helical chains via O–H⋯N bonds, whereas naphthyl-substituted analogs likely rely on π-π stacking for crystal stabilization .
  • Bulky substituents like naphthyl may reduce conformational flexibility, impacting binding to biological targets .

Biological Activity

Overview

(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structural features, which include a naphthyl group and a thiazolidine ring, contributing to its distinct chemical reactivity and biological properties.

The synthesis of this compound typically involves the cyclization of 1-naphthylamine with thioglycolic acid under reflux conditions. The product can be purified through recrystallization. Various chemical reactions can occur with this compound, including oxidation to form sulfoxides or sulfones, reduction to thiazoline derivatives, and nucleophilic substitution reactions at the carboxylic acid group or naphthyl ring.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various thiazolidine derivatives, this compound demonstrated potent inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial efficacy .

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, in prostate cancer cell lines, treatment with this compound resulted in significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

Cell Line IC50 (µM)
LNCaP (Prostate Cancer)12
MCF-7 (Breast Cancer)15

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function through binding interactions .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on Prostate Cancer : In a comparative study involving multiple thiazolidine derivatives, this compound was shown to induce apoptosis in LNCaP cells. The study utilized flow cytometry to assess cell viability and apoptosis markers after treatment with varying concentrations of the compound over different time periods .
  • Influenza Neuraminidase Inhibition : A related series of thiazolidine derivatives were synthesized and tested for their ability to inhibit neuraminidase from influenza A virus. While not directly linked to the naphthyl derivative specifically, these studies suggest a broader potential for thiazolidines in antiviral applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4S)-configured thiazolidine-4-carboxylic acid derivatives?

  • Methodological Answer : A widely used approach involves coupling Boc-protected carboxylic acids with amines via carbodiimide-mediated activation. For example, EDCI and HOBt in CH₂Cl₂ facilitate amide bond formation, followed by Boc deprotection with TFA. Reaction conditions (e.g., time, solvent) are optimized to control stereochemistry and yield. Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures product purity .
  • Key Data : Yields range from 58.8% to 76.1% for derivatives like (2RS,4R)-2-(3,4,5-trimethoxyphenyl)-thiazolidine-4-carboxylic acid octadecylamide .

Q. How is X-ray crystallography applied to determine the stereochemistry of thiazolidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using Rigaku R-AXIS RAPID diffractometers with MoKα radiation) resolves absolute configurations. SHELXL software refines structures by modeling hydrogen bonds (e.g., O—H⋯N) and weak interactions (C–H⋯π). For example, the (2S,4S)-configured derivative shows an envelope conformation of the thiazolidine ring, confirmed by SHELXL2013 refinement .
  • Key Data : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters: a = 7.906 Å, b = 11.306 Å, c = 13.504 Å .

Q. What analytical techniques validate the purity and structure of thiazolidine-4-carboxylic acid derivatives?

  • Methodological Answer :

  • NMR : ¹H NMR confirms substituent integration (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl groups).
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ions (e.g., [M+H]⁺ peaks).
  • FT-IR : Peaks at ~1570–1580 cm⁻¹ indicate N–H bending in 2-aryl-thiazolidines .
    • Application : Used to characterize derivatives like 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the design of thiazolidine derivatives with enhanced antimicrobial activity?

  • Methodological Answer : Substituent effects are systematically evaluated. For example, nitro groups at the para-position (e.g., 2-(4-nitrophenyl)- derivatives) exhibit superior activity against Staphylococcus aureus (MIC = 12.5 µg/mL) compared to ortho- or meta-substituted analogs. In vitro assays (e.g., zone-of-inhibition tests) compare activity across bacterial strains, with ciprofloxacin as a positive control .
  • Key SAR Trend : Antimicrobial potency: p-NO₂ > m-NO₂ > o-NO₂ .

Q. What methodological considerations are critical when refining crystal structures of thiazolidine derivatives using SHELX software?

  • Methodological Answer :

  • Data Collection : High-resolution data (θ > 25°) minimizes errors in electron density maps.
  • Hydrogen Handling : Riding models for C-bound H atoms; N/O-bound H atoms refined freely.
  • Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and residual density (< 0.5 eÅ⁻³).
    • Case Study : SHELXL2013 refinement of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-thiazolidine-4-carboxylic acid achieved R₁ = 0.0379 and wR₂ = 0.0993 .

Q. How do reaction conditions influence the stereochemical outcome in synthesizing (4S)-configured thiazolidines?

  • Methodological Answer : Stereoselectivity is controlled by:

  • Chiral Auxiliaries : Use of D-penicillamine ensures (4R) configuration, retained post-cyclization .
  • Solvent/Temperature : Methanol at 50°C promotes Schiff base formation, followed by slow evaporation for crystallization .
    • Example : Reaction of D-penicillamine with 2-pyridinecarboxaldehyde in methanol yields 40% (2S,4S)-configured crystals .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in biological activity data for structurally similar thiazolidine derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed inoculum size, pH).
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding affinity variations due to substituent positioning.
    • Case Study : Compound 10 (2-(4-nitrophenyl)-) showed variable activity against Pseudomonas aeruginosa across studies, resolved by adjusting assay nutrient media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid

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